![molecular formula C5H2Cl2N4O B11898430 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a pharmacophore in the development of various therapeutic agents, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols, often under basic conditions or with the use of catalysts such as palladium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of CDKs, which are potential anticancer agents.
Biological Research: The compound is studied for its effects on cell cycle regulation and apoptosis induction in cancer cells.
Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases, including cancer and inflammatory disorders.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules for pharmaceutical and agrochemical industries.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol primarily involves the inhibition of CDKs. These kinases play a crucial role in cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
- 7H-Pyrazolo[4,3-d]pyrimidin-7-one
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol is unique due to its dual chlorine substitution, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile scaffold in medicinal chemistry for developing potent inhibitors with specific biological activities .
Propiedades
Fórmula molecular |
C5H2Cl2N4O |
|---|---|
Peso molecular |
205.00 g/mol |
Nombre IUPAC |
4,6-dichloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C5H2Cl2N4O/c6-2-1-3(9-5(7)8-2)10-11-4(1)12/h(H2,8,9,10,11,12) |
Clave InChI |
CKYQSFMLRWLHQS-UHFFFAOYSA-N |
SMILES canónico |
C12=C(NNC1=O)N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



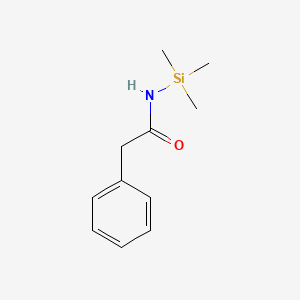
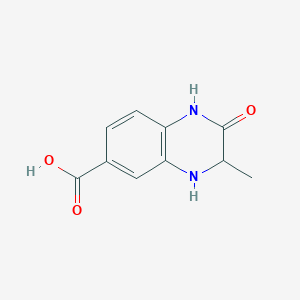

![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
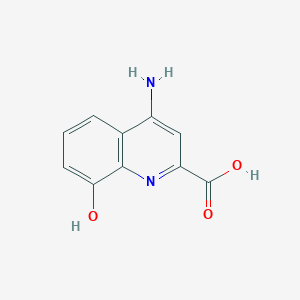

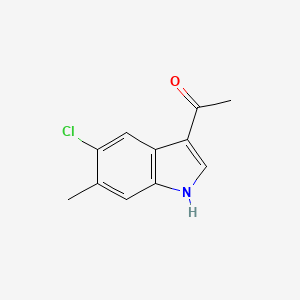
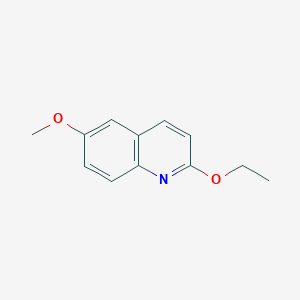
![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)

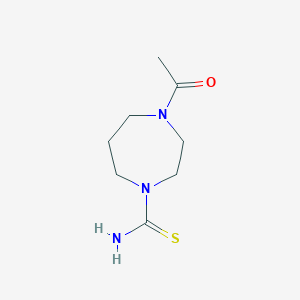

![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
